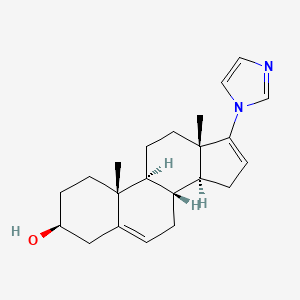

3beta-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VN/85-1 is a synthetic compound known for its potent inhibitory effects on the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the biosynthesis of androgens. This compound has garnered significant attention in the field of oncology, particularly for its potential use in treating hormone-dependent prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

VN/85-1 is synthesized through a series of chemical reactions starting from 3-beta-acetoxyandrost-5-en-17-one. The Vilsmeier-Haack reaction is employed using phosphorus oxychloride and dimethylformamide to produce a mixture of vinyl chloride and its formyl derivative. The chlorine atom is then displaced with 1,2,3-triazole to afford the desired 1-triazolyl compound. The formyl group is cleaved using bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes. Finally, the acetate ester group is hydrolyzed with methanolic potassium hydroxide .

Industrial Production Methods

The industrial production of VN/85-1 involves optimizing the synthetic route to improve yield and purity. This includes avoiding tedious chromatographic separations and improving overall yields from 55% to 70% .

Analyse Des Réactions Chimiques

Types of Reactions

VN/85-1 undergoes various chemical reactions, including:

Oxidation: Conversion to its 3-oxo-4-ene analog, 17-(1H-imidazol-1-yl)androsta-4,16-diene-3-one (VN/108-1).

Reduction: Reduction of the formyl group during synthesis.

Substitution: Displacement of chlorine with 1,2,3-triazole.

Common Reagents and Conditions

Oxidation: Aluminum isopropoxide and 1-methyl-4-piperidone in refluxing xylene.

Reduction: Bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes.

Substitution: 1,2,3-triazole in hot dimethylformamide with potassium carbonate.

Major Products

VN/108-1: A major metabolite formed through oxidation.

1-triazolyl compound: Formed during the substitution reaction.

Applications De Recherche Scientifique

VN/85-1 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying steroidal inhibitors of androgen synthesis.

Biology: Investigated for its effects on androgen-dependent and androgen-independent prostate cancer cells.

Mécanisme D'action

VN/85-1 exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. This inhibition leads to a decrease in androgen levels, which is beneficial in treating hormone-dependent prostate cancer. The compound also induces the endoplasmic reticulum stress response, resulting in down-regulation of cyclin D1 protein expression and cyclin E2 mRNA, leading to cell cycle arrest in the G1-G0 phase .

Comparaison Avec Des Composés Similaires

VN/85-1 is compared with other similar compounds such as VN/87-1, VN/108-1, and L-39. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and efficacy:

VN/87-1: Similar inhibitory effects on CYP17A1 but less effective in certain dosage regimens.

VN/108-1: A major metabolite of VN/85-1 with similar inhibitory properties.

L-39: Another steroidal inhibitor with rapid clearance from the systemic circulation.

VN/85-1 stands out due to its higher bioavailability and rapid metabolism, making it a promising candidate for further development in prostate cancer therapy .

Propriétés

Formule moléculaire |

C22H30N2O |

|---|---|

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

(3S,8R,9S,10R,13S,14S)-17-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H30N2O/c1-21-9-7-16(25)13-15(21)3-4-17-18-5-6-20(24-12-11-23-14-24)22(18,2)10-8-19(17)21/h3,6,11-12,14,16-19,25H,4-5,7-10,13H2,1-2H3/t16-,17-,18-,19-,21-,22-/m0/s1 |

Clé InChI |

PRBTWKCJXZGRAL-BLQWBTBKSA-N |

SMILES isomérique |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=CN=C5)C)O |

SMILES canonique |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=CN=C5)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.